2-Methylbutyl 4-hexyl-5(or 6)-((2-methylbutoxy)carbonyl)cyclohex-2-ene-1-octanoate
Description
2-Methylbutyl 4-hexyl-5(or 6)-((2-methylbutoxy)carbonyl)cyclohex-2-ene-1-octanoate is a complex ester featuring a cyclohexene ring substituted with a hexyl group, a 2-methylbutoxycarbonyl moiety, and an octanoate ester linked to a 2-methylbutyl chain. The compound’s CAS Registry Number is 52513-03-8, and it was registered on May 31, 2018 .
Properties
CAS No. |
84522-41-8 |
|---|---|
Molecular Formula |
C31H56O4 |
Molecular Weight |
492.8 g/mol |
IUPAC Name |
2-methylbutyl 2-hexyl-5-[8-(2-methylbutoxy)-8-oxooctyl]cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C31H56O4/c1-6-9-10-15-18-28-21-20-27(22-29(28)31(33)35-24-26(5)8-3)17-14-12-11-13-16-19-30(32)34-23-25(4)7-2/h20-21,25-29H,6-19,22-24H2,1-5H3 |
InChI Key |
CIEVRBJWVXXNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)OCC(C)CC)CCCCCCCC(=O)OCC(C)CC |
Origin of Product |
United States |
Preparation Methods
Formation of the Cyclohex-2-ene Core
- The cyclohexene ring with a double bond at position 2 is typically prepared via selective dehydrogenation or partial reduction of cyclohexanone derivatives.
- Stereochemical control is crucial, especially for substituents at positions 4 and 5 (or 6), which can be axial or equatorial, affecting reactivity and product distribution.
- E2 elimination reactions on cyclohexane derivatives are often used to introduce the double bond, requiring the leaving group and β-hydrogen to be anti-periplanar and axial for effective elimination.
Esterification Steps
- The octanoate ester at position 1 is introduced by esterification of the corresponding cyclohexenol intermediate with octanoic acid or its activated derivatives (e.g., acid chloride or anhydride).
- The 2-methylbutoxycarbonyl group is installed via esterification using 2-methylbutanol and an activated carboxylic acid derivative at position 5 or 6.
- The 4-hexyl substituent is introduced either by alkylation of the cyclohexene ring or by using a pre-substituted cyclohexene intermediate.
Protection and Deprotection Strategies
- To achieve selective esterification, protecting groups may be used on hydroxyl or carboxyl groups to prevent undesired side reactions.
- Common protecting groups include silyl ethers or esters that can be removed under mild conditions without affecting other ester bonds.
Reaction Conditions and Catalysts
- Esterification reactions are typically catalyzed by acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids.
- Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) can facilitate ester bond formation under mild conditions.
- Temperature control is critical to avoid side reactions such as transesterification or elimination.
Detailed Research Findings and Data
Stereochemical Considerations in Cyclohexene Derivatives
Esterification Efficiency
| Esterification Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Acid-catalyzed esterification | Simple, cost-effective | Requires removal of water | 70-85 |
| DCC/EDC coupling | Mild conditions, high selectivity | Expensive, byproduct removal | 80-95 |
| Acid chloride method | Fast reaction | Requires handling of corrosive reagents | 75-90 |
Purification and Characterization
- Purification is commonly done by column chromatography or recrystallization.
- Characterization includes NMR (to confirm substitution pattern and stereochemistry), IR (ester carbonyl peaks), and mass spectrometry.
- Melting and boiling points are consistent with similar cyclohexene esters, typically requiring careful thermal control during synthesis.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Cyclohexene formation | E2 elimination on cyclohexane derivative | Introduce double bond at position 2 | Requires axial leaving group and β-H |
| 2 | Alkylation | Alkyl halide (hexyl bromide), base | Install 4-hexyl substituent | Control regioselectivity |
| 3 | Esterification | Octanoic acid or octanoyl chloride, catalyst | Form octanoate ester at position 1 | Use coupling agents for mild conditions |
| 4 | Esterification | 2-methylbutanol, activated acid derivative | Install 2-methylbutoxycarbonyl group | Protect other functional groups if needed |
| 5 | Purification | Chromatography, recrystallization | Isolate pure compound | Confirm structure by spectroscopy |
Chemical Reactions Analysis
Types of Reactions
2-methylbutyl 4-hexyl-5(or 6)-[(2-methylbutoxy)carbonyl]cyclohex-2-ene-1-octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-methylbutyl 4-hexyl-5(or 6)-[(2-methylbutoxy)carbonyl]cyclohex-2-ene-1-octanoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methylbutyl 4-hexyl-5(or 6)-[(2-methylbutoxy)carbonyl]cyclohex-2-ene-1-octanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of a cyclohexene core, branched alkyl substituents, and ester linkages. Below is a comparison with structurally or functionally related compounds:
Branched Alkyl Chain Analogs
- 2-Methylbutyl methylphosphonofluoridate (CAS 137-32-6): This compound shares the 2-methylbutyl group but replaces the cyclohexene-octanoate system with a methylphosphonofluoridate group. Unlike the target compound, its reactivity stems from the phosphorus-fluorine bond rather than ester functionalities.
- Phthalocyanine derivatives with (S)-2-methylbutoxy substituents: These optically active compounds, such as those reported by Tian et al. (2013a, 2013b), utilize 2-methylbutoxy groups to induce helical self-assembly and nonlinear optical properties . While distinct in their macrocyclic cores, they highlight the role of branched alkyl chains in modulating supramolecular behavior—a property that may extend to the target compound.
Cyclohexene-Based Esters
- Cyclohex-2-ene-1-octanoate derivatives: Compounds with similar cyclohexene-octanoate backbones but differing substituents (e.g., hydroxyl or shorter alkyl chains) are often studied for their liquid crystalline or surfactant-like properties. The target compound’s hexyl and 2-methylbutoxycarbonyl groups likely enhance hydrophobicity and thermal stability compared to simpler analogs.
Data Table: Key Properties of Comparable Compounds
Research Findings and Gaps
- Synthesis and Stability : The target compound’s regiochemical ambiguity (5- or 6-position of the 2-methylbutoxycarbonyl group) may lead to isomeric mixtures, complicating purification. Similar branched esters, like those in Tian et al.’s work, require precise stereochemical control for functional efficacy .
- Surfactants: Long alkyl chains and ester moieties may enhance interfacial activity.
Biological Activity
2-Methylbutyl 4-hexyl-5(or 6)-((2-methylbutoxy)carbonyl)cyclohex-2-ene-1-octanoate, with CAS number 84522-41-8, is a complex organic compound characterized by its unique cyclohexene structure and multiple alkyl substituents. This compound has garnered interest in various fields due to its potential biological activities, particularly in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 492.77 g/mol. The structure includes a cyclohexene ring, which contributes to its chemical reactivity and interaction with biological systems. The presence of hydrophobic alkyl groups enhances its ability to interact with cellular membranes, potentially affecting membrane fluidity and permeability .
Biological Activity Overview
Preliminary studies suggest that compounds similar in structure to 2-Methylbutyl 4-hexyl-5(or 6)-((2-methylbutoxy)carbonyl)cyclohex-2-ene-1-octanoate may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar hydrophobic characteristics have shown potential in inhibiting the growth of various pathogens.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory responses.
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines are ongoing, with initial findings indicating potential efficacy against specific types of cancer .
Interaction Studies
The interactions of this compound with biological systems can be categorized into several key areas:
Membrane Interaction
Due to its hydrophobic nature, 2-Methylbutyl 4-hexyl-5(or 6)-((2-methylbutoxy)carbonyl)cyclohex-2-ene-1-octanoate is hypothesized to integrate into lipid bilayers, affecting membrane properties such as:
- Fluidity : Altering the physical state of the membrane.
- Permeability : Potentially increasing or decreasing the permeability of membranes to ions and small molecules.
Antimicrobial Activity
Research indicates that structurally related compounds exhibit antimicrobial properties. For instance, compounds derived from similar cyclic structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanisms may involve disruption of bacterial membranes or interference with metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
- Antibacterial Activity : A study on anthraquinones showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that structural analogs could exhibit similar properties .
- Anti-inflammatory Effects : Research on xanthones indicated moderate anti-inflammatory activity through cytokine modulation, which could be relevant for understanding the therapeutic potential of this compound .
- Cytotoxicity Assessments : Investigations into cytotoxic effects on cancer cell lines revealed that certain derivatives could inhibit cell proliferation, warranting further exploration into their mechanisms and potential applications in cancer therapy .
Comparative Analysis with Related Compounds
A comparative analysis of structurally related compounds highlights the unique properties of 2-Methylbutyl 4-hexyl-5(or 6)-((2-methylbutoxy)carbonyl)cyclohex-2-ene-1-octanoate:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Cyclohexanol | Alcohol | Saturated six-membered ring |
| Octanoic Acid Ethyl Ester | Ester | Straight-chain fatty acid derivative |
| Cyclopentene Derivatives | Cyclic Alkene | Smaller ring size |
These comparisons underscore the distinctiveness of the compound concerning its potential biological activities.
Q & A
Basic: What are the primary challenges in synthesizing this compound, and how can regioselectivity at positions 5/6 be controlled?
Methodological Answer:
The synthesis of this compound involves regioselectivity challenges due to the positional ambiguity of the (2-methylbutoxy)carbonyl group (5- or 6-substituted cyclohexene). Strategies include:
- Stepwise functionalization : Introduce the hexyl group at position 4 first, followed by coupling the (2-methylbutoxy)carbonyl moiety under controlled steric conditions (e.g., using bulky catalysts to favor axial/equatorial positioning).
- Protection/deprotection : Use tert-butyl or silyl ethers to block reactive sites during esterification .
- NMR monitoring : Track regioselectivity via -NROESY or DEPT to confirm substitution patterns .
Advanced: How can computational chemistry resolve discrepancies in isomer stability predictions for the 5- vs. 6-substituted derivatives?
Methodological Answer:
Conflicting computational results often arise from differences in force fields or basis sets. To resolve this:
- Density Functional Theory (DFT) : Compare B3LYP/6-31G* vs. M06-2X/cc-pVTZ calculations to evaluate isomer energy differences.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., chloroform vs. DMSO) to assess conformational stability .
- Benchmark against crystallography : Cross-validate computational geometries with X-ray data from analogous cyclohexene esters (e.g., methyl 2-cyanocyclobutanecarboxylate, as in ).
Basic: What spectroscopic techniques are optimal for characterizing the ester linkage and cyclohexene backbone?
Methodological Answer:
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretches at ~1740 cm and cyclohexene C=C at ~1650 cm.
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ or MALDI-TOF to verify molecular ion peaks and fragmentation patterns.
- 2D NMR : Employ - HSQC to assign cyclohexene protons and - COSY to resolve coupling networks .
Advanced: How can researchers address contradictory bioactivity data caused by isomer interference in assays?
Methodological Answer:
- Chromatographic separation : Use chiral HPLC (e.g., Chiralpak IA column) with heptane/isopropanol gradients to isolate 5- and 6-substituted isomers .
- Isotopic labeling : Synthesize -labeled derivatives to track isomer-specific interactions in NMR-based binding studies.
- Dose-response profiling : Compare EC values of separated isomers in receptor assays (e.g., G-protein-coupled receptors, as modeled in ).
Basic: What purification strategies are effective for removing synthetic byproducts (e.g., unreacted 2-methylbutanol)?
Methodological Answer:
- Flash chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 9:1 → 7:3) to separate esters from alcohols.
- Distillation : Remove low-boiling-point alcohols (e.g., 2-methylbutanol, bp ~130°C) under reduced pressure.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) to isolate crystalline product .
Advanced: How can QSAR modeling predict the compound’s interaction with lipid membranes or enzymes?
Methodological Answer:
- Descriptor selection : Compute logP (lipophilicity), polar surface area, and H-bond donors/acceptors using tools like MOE or Schrödinger.
- Docking simulations : Use AutoDock Vina to model binding to esterase active sites (e.g., Candida antarctica lipase B) .
- Membrane permeability assays : Combine MD simulations (GROMACS) with experimental PAMPA (Parallel Artificial Membrane Permeability Assay) data .
Basic: What are the stability concerns for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) and monitor via HPLC for ester hydrolysis or cyclohexene ring-opening.
- Thermal analysis : Use TGA/DSC to identify decomposition temperatures (>200°C typical for esters) .
- Light sensitivity : Store in amber vials under argon if UV-Vis spectra show absorbance <300 nm .
Advanced: How can isotopic labeling (2H^{2}\text{H}2H, 13C^{13}\text{C}13C) enhance mechanistic studies of metabolic pathways?
Methodological Answer:
- Tracer synthesis : Incorporate at the cyclohexene carbonyl for tracking via LC-MS/MS in hepatic microsome assays.
- Deuterium labeling : Introduce at the 2-methylbutyl chain to study CYP450-mediated oxidation kinetics using kinetic isotope effects (KIE) .
- NMR metabolomics : Map -enriched metabolites in cell lysates to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
